N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10(2)22-12-7-5-11(6-8-12)14(20)17-16-19-18-15(23-16)13-4-3-9-21-13/h3-10H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVGGODDWYWJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
Synthesis
The compound is synthesized through a series of organic reactions involving the formation of the oxadiazole ring and subsequent substitution reactions to introduce the furan and isopropoxybenzamide moieties. The general synthetic route involves:
- Formation of the oxadiazole : The reaction of furan derivatives with hydrazine or thiosemicarbazide in the presence of appropriate catalysts.
- Substitution : The introduction of the isopropoxy group through alkylation reactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives containing the oxadiazole ring showed enhanced activity against various pathogens:
| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |
|---|---|---|
| 10a | 84.4 | 83.6 |
| 10d | 83.6 | 82.1 |
| 10e | 83.3 | 81.9 |
| Pyraclostrobin (Control) | 81.4 | 80.8 |
These results suggest that modifications to the benzamide structure can significantly influence antimicrobial efficacy .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties, particularly against agricultural pests. In a toxicity assessment on zebrafish embryos, compounds similar to this compound demonstrated varying levels of toxicity:
| Compound | LC50 (mg/L) | Toxicity Classification |
|---|---|---|
| 10f | 20.58 | Low toxicity |
| 9f | 5.26 | Moderate toxicity |
The data indicates a concentration-dependent increase in mortality rates among zebrafish embryos exposed to these compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the presence of specific functional groups significantly affects biological activity:
- Oxadiazole Ring : Essential for antimicrobial and insecticidal activity.
- Furan Substituent : Enhances solubility and bioavailability.
- Isopropoxy Group : Contributes to improved interaction with biological targets.
Case Studies
Case Study 1: Antifungal Activity
A study evaluated the antifungal properties of this compound against Botrytis cinerea. The compound exhibited an effective concentration (EC50) of 14.44 μg/mL, indicating strong antifungal potential compared to traditional fungicides .
Case Study 2: Toxicological Assessment
In a comprehensive toxicological assessment using zebrafish embryos, researchers observed that exposure to concentrations exceeding 10 mg/L resulted in significant mortality and teratogenic effects. The study concluded that while some derivatives showed promise as low-toxicity insecticides, careful consideration must be given to their environmental impact .
Comparison with Similar Compounds
Structural and Functional Analog: LMM5
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) shares the 1,3,4-oxadiazole core with LMM11 but differs in substituents:
- LMM11 : 5-(furan-2-yl) and 4-isopropoxybenzamide.
- LMM5 : 5-[(4-methoxyphenyl)methyl] and 4-[benzyl(methyl)sulfamoyl]benzamide.
Key Findings :
- Both compounds target Trr1 and show antifungal activity against C. albicans .
- The furan-2-yl group in LMM11 may enhance π-π stacking interactions in the enzyme’s active site, while the 4-methoxyphenyl substituent in LMM5 could improve lipophilicity and membrane penetration.
- No direct potency comparison is available, but structural differences suggest divergent pharmacokinetic profiles.
Thiazole-Based Analog: N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
This compound replaces the oxadiazole core with a 1,3-thiazole ring and features 5-chloro and 2,4-difluorobenzamide groups. It is a derivative of nitazoxanide, a known inhibitor of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in anaerobic pathogens .
Key Comparisons :
| Feature | LMM11 | Thiazole Analog |
|---|---|---|
| Core Structure | 1,3,4-Oxadiazole | 1,3-Thiazole |
| Target Enzyme | Trr1 (fungal) | PFOR (anaerobic organisms) |
| Substituent Effects | Furan enhances π interactions | Halogens (Cl, F) enable halogen bonding |
| Bioactivity | Antifungal | Broad-spectrum antimicrobial |
In contrast, LMM11’s furan and isopropoxy groups optimize interactions with Trr1 .
Thioxo-Oxadiazole Derivative: 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide
This compound features a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole core with a 4-chlorobenzamide group and a branched alkyl chain. The thioxo modification introduces sulfur, altering electronic properties compared to LMM11’s oxygen-rich oxadiazole .
Key Comparisons :
- Substituents : The 4-chlorobenzamide in this compound vs. 4-isopropoxybenzamide in LMM11 impacts solubility and target affinity.
- Biological Activity : While LMM11 targets Trr1, the thioxo derivative’s activity (unspecified in ) may relate to thiol-mediated enzyme inhibition .
Q & A
Q. Critical Conditions :
- Temperature control (70–80°C for cyclization) to avoid side reactions.
- Anhydrous solvents to prevent hydrolysis of intermediates.
- Use of molecular sieves to absorb moisture during coupling .
Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data interpreted?
Basic Research Question
Key techniques include:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons; δ 1.2–1.4 ppm (doublet) indicates isopropoxy methyl groups .
- ¹³C NMR : Signals at ~160 ppm confirm the oxadiazole C=N groups .
ESI-MS : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z ~355 for C₁₆H₁₅N₃O₄) .
HPLC : Retention time (e.g., 12.3 min on C18 column) confirms purity (>95%) .
Q. Interpretation Tips :
- Compare with computational predictions (e.g., ChemDraw) to resolve ambiguities.
- Cross-reference with analogs in PubChem for substituent-specific shifts .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Advanced Research Question
Methodology :
Substituent Variation :
- Replace the furan-2-yl group with thiophene or benzodioxole to assess electronic effects .
- Modify the isopropoxy group to methoxy or ethoxy to study steric impacts .
Bioactivity Assays :
- Antimicrobial : Test against S. aureus (MIC via broth microdilution) .
- Enzyme Inhibition : Screen against Ca²⁺/calmodulin-dependent targets using fluorometric assays .
Data Analysis :
Case Study : Oxadiazole derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced antimicrobial activity .
What methodologies address contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Resolution Strategies :
X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping aromatic peaks) by determining the crystal structure using SHELXL .
Computational Validation :
- Compare experimental ¹³C NMR shifts with density functional theory (DFT) calculations .
- Use molecular dynamics (MD) simulations to predict conformational stability .
Alternative Techniques :
Example : A thiazole analog’s crystal structure revealed hydrogen bonding (N–H⋯O) that explained unexpected downfield shifts in NMR .
What are the best practices for crystallographic refinement of this compound using SHELX software?
Advanced Research Question
Refinement Protocol :
Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve light atoms (e.g., oxygen in oxadiazole) .
SHELXL Workflow :
- Initial model building with SHELXS for phase solution .
- Refine anisotropic displacement parameters for non-H atoms.
- Assign H atoms geometrically (riding model) with Uiso = 1.2Ueq .
Validation :
- Check R-factors (R1 < 0.05 for high-quality data).
- Analyze residual electron density maps for missed solvent molecules .
Case Study : SHELX refinement of a thiazole derivative confirmed intermolecular N–H⋯N hydrogen bonds critical for stability .
How can computational models predict the interaction mechanisms of this compound with biological targets?
Advanced Research Question
Methodology :
Molecular Docking :
- Use AutoDock Vina to dock the compound into active sites (e.g., PFOR enzyme for antimicrobial activity) .
- Prioritize binding poses with low RMSD (<2.0 Å) and high negative ΔG values.
MD Simulations :
- Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Analyze hydrogen bond occupancy and binding free energy (MM-PBSA).
QSAR Modeling :
- Corrogate substituent electronegativity with bioactivity using partial least squares (PLS) regression .
Example : Docking studies on oxadiazole analogs revealed key π-π interactions with tyrosine residues in Ca²⁺/calmodulin targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
